2-Bromo-6-methoxy-3-nitropyridine
Overview
Description
2-Bromo-6-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxy-3-nitropyridine typically involves the bromination of 6-methoxy-3-nitropyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using hydrazine hydrate.
Oxidation Reactions: Although less common, the methoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, or hydrazine hydrate in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in aldehydes or carboxylic acids .
Scientific Research Applications
2-Bromo-6-methoxy-3-nitropyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-3-nitropyridine largely depends on its chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromo-3-methoxy-6-nitropyridine
- 6-Bromo-2-methoxy-3-nitropyridine
- 2-Bromo-4-methoxy-3-nitropyridine
Comparison: 2-Bromo-6-methoxy-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-6-methoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZCAKTIFPHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516044 | |
Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344296-05-5 | |
Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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